Epiboldenone

Vue d'ensemble

Description

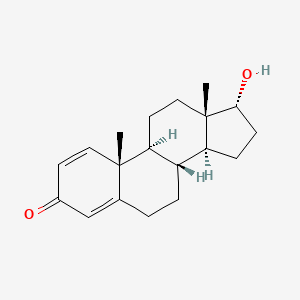

Epiboldenone, also known as 17α-Boldenone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is structurally similar to boldenone, differing only in the position of the double bond in the steroid nucleus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Epiboldenone can be synthesized through several chemical routes. One common method involves the oxidation of boldenone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the 17α-epimer .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Epiboldenone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

Substitution: Reactions where functional groups are replaced with others, often using halogenating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield less oxidized forms .

Applications De Recherche Scientifique

Epiboldenone has been explored for various scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and detection

Biology: Investigated for its effects on muscle growth and development in animal models

Medicine: Studied for potential therapeutic applications in treating muscle wasting diseases and other conditions

Industry: Utilized in the development of veterinary pharmaceuticals and performance-enhancing drugs

Mécanisme D'action

Epiboldenone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors like insulin-like growth factor 1 (IGF-1) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boldenone: Structurally similar but differs in the position of the double bond.

Testosterone: The parent compound from which epiboldenone is derived.

Nandrolone: Another anabolic steroid with similar anabolic effects

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a different binding affinity for androgen receptors compared to other steroids, leading to variations in its anabolic and androgenic effects .

Activité Biologique

Epiboldenone, a metabolite of boldenone, has garnered attention for its biological activity and potential applications in both veterinary and human medicine. This article reviews the current understanding of this compound's biological properties, metabolic pathways, and implications in doping control, supported by recent research findings and case studies.

Overview of this compound

This compound is classified as an anabolic-androgenic steroid (AAS) and is structurally related to boldenone. It is primarily recognized for its role as a metabolite in the metabolic pathway of boldenone, which is commonly used in veterinary medicine to promote muscle growth in livestock. Understanding the biological activity of this compound is crucial due to its implications in sports doping and potential therapeutic applications.

Metabolism of this compound

The metabolism of this compound occurs through several enzymatic pathways. Studies have shown that this compound can be conjugated with sulfate, forming this compound sulfate, which has been detected in urine samples after exogenous administration. This metabolite serves as a potential marker for detecting boldenone misuse in doping tests.

Key Metabolic Pathways

- Phase I Metabolism : Involves hydroxylation and reduction reactions that modify the steroid structure.

- Phase II Metabolism : Primarily involves conjugation reactions such as glucuronidation and sulfation.

The following table summarizes the metabolic pathways associated with this compound:

| Metabolite | Pathway | Detection Method |

|---|---|---|

| This compound | Phase I | GC-MS |

| This compound Sulfate | Phase II | LC-MS/MS |

| Boldenone | Parent Compound | GC-MS |

Biological Activity

This compound exhibits biological activity similar to that of other anabolic steroids, influencing muscle growth and protein synthesis. Its anabolic effects are primarily mediated through androgen receptors, leading to increased nitrogen retention and muscle hypertrophy.

Anabolic Effects

Research indicates that this compound can enhance muscle mass and strength, making it appealing for use in sports. However, its use is prohibited in competitive athletics due to its potential for abuse.

Case Studies

Several case studies have highlighted the detection of this compound in athletes' urine samples, reinforcing its significance in anti-doping efforts:

- Case Study 1 : A professional athlete tested positive for boldenone metabolites, including this compound sulfate, following an out-of-competition test. The presence of these metabolites indicated exogenous administration, leading to a suspension from competition.

- Case Study 2 : In a study involving equine athletes, urine samples were analyzed for boldenone and its metabolites post-administration. This compound was detected alongside other metabolites, underscoring its relevance in veterinary drug testing.

Research Findings

Recent studies have focused on improving detection methods for this compound and its metabolites:

- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully identified this compound sulfate in urine samples from individuals who had administered boldenone. This finding suggests that monitoring these metabolites can enhance the accuracy of doping tests .

- Another investigation into the metabolic profile of boldenone revealed that this compound could serve as a reliable biomarker for distinguishing between endogenous and exogenous sources of boldenone .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHSRDYCUFFLA-KZYORJDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474528 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-18-7 | |

| Record name | Epiboldenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is epiboldenone detected in biological samples?

A: A high-throughput ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be used to detect this compound in equine plasma. [] This method involves liquid-liquid extraction of the analyte from plasma using methyl tert-butyl ether (MTBE), followed by separation using a C18 column. Detection and quantification are achieved through selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. Importantly, this method can differentiate this compound from its epimer, boldenone, through baseline chromatographic separation. []

Q2: What other compounds related to this compound are often monitored in doping control?

A: Both boldione (1,4-androstadien-3,17-dione) and boldenone are often monitored alongside this compound in doping control, particularly in the context of equine sports. [, ] These compounds are all classified as anabolic and androgenic steroids (AASs) and are prohibited by organizations like the World Anti-Doping Agency (WADA) and the Association of Racing Commissioners International (ARCI). [, ] The detection of boldione metabolites, including boldenone and this compound, in urine samples can indicate the use of boldione as a performance-enhancing drug. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.